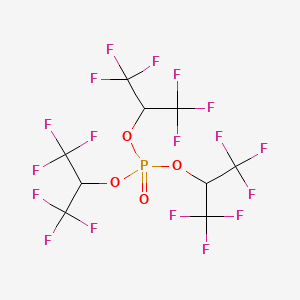

3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of a compound related to 3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol, specifically 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane, was achieved through a nucleophilic substitution reaction. This process involved reacting epichlorohydrin with 1,1,2,2-tetrahydroperfluoro-1-octanol under specific conditions: a molar ratio of epichlorohydrin to tetrahydroperfluoro-1-octanol of 3:2, a reaction temperature of 70°C, and a duration of 18 hours. Following this, the product underwent ring-opening polymerization using boron trifluoride etherate as an initiator to form a polymer with a molecular weight of 1,400 .

Molecular Structure Analysis

The molecular structure of the synthesized compound and its polymer was confirmed using 1H NMR and IR spectroscopy. These techniques allowed for the verification of the chemical structure and the successful incorporation of the tridecafluorooctyloxy group into the oxirane ring. The presence of multiple fluorine atoms in the compound is indicative of its potential to exhibit unique physical and chemical properties due to the strong electronegativity of fluorine .

Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of the compound is the nucleophilic substitution, where the hydroxyl group of the tetrahydroperfluoro-1-octanol attacks the epoxide ring of epichlorohydrin, leading to the formation of the oxirane compound. Subsequently, the ring-opening polymerization indicates that the oxirane ring is reactive and can form polymers under the influence of a strong Lewis acid like boron trifluoride etherate .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol are not detailed in the provided papers, the structural analysis suggests that the compound would exhibit properties typical of fluorinated alcohols. These might include high thermal stability, resistance to solvents and chemicals, and possibly low surface energy, which are common in perfluorinated compounds. The presence of a hydroxyl group and a branched chain could also influence its solubility and reactivity .

The second paper, while not directly related to the compound , discusses a different fragrance material, 3,7-dimethyl-7-methoxyoctan-2-ol, which is a branched chain saturated alcohol. This paper provides a toxicologic and dermatologic review of the compound when used as a fragrance ingredient and is part of a larger safety assessment of branched chain saturated alcohols . Although this does not provide direct information on the physical and chemical properties of 3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol, it does offer insight into the general class of compounds to which it belongs.

Scientific Research Applications

-

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate : This compound is used in the field of polymer science. It’s often used as a monomer for polymerization. The methacrylate group allows it to participate in free radical polymerization, and the perfluorinated chain gives the resulting polymer unique properties such as low surface energy, high thermal stability, and chemical resistance.

-

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate : Similar to the methacrylate version, this compound is also used in polymer science. The acrylate group allows it to participate in free radical polymerization. The resulting polymers also have low surface energy, high thermal stability, and chemical resistance due to the perfluorinated chain.

-

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol : This compound is used to differentiate the effect on the work function and surface wetting for silver. Additionally, it can be used as a starting material to synthesize F-alkyl aroxysulfonyl carbamates and thiocarbamates .

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. It could also include information on safe handling and storage of the compound.

Future Directions

This could involve potential applications of the compound, areas for further research, and possible improvements to its synthesis.

properties

CAS RN |

68391-08-2 |

|---|---|

Product Name |

3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol |

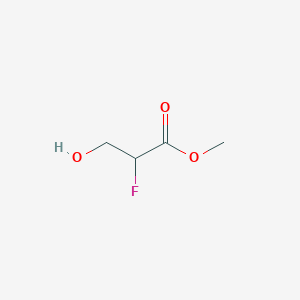

Molecular Formula |

C9H8F12O |

Molecular Weight |

360.14 g/mol |

IUPAC Name |

3,3,4,4,5,5,6,7,7,8,8,8-dodecafluoro-6-methyloctan-1-ol |

InChI |

InChI=1S/C9H8F12O/c1-4(10,7(15,16)9(19,20)21)6(13,14)8(17,18)5(11,12)2-3-22/h22H,2-3H2,1H3 |

InChI Key |

YJNAGZYYJPQWGW-UHFFFAOYSA-N |

SMILES |

CC(C(C(C(CCO)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F |

Canonical SMILES |

CC(C(C(C(CCO)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F |

Other CAS RN |

68308-14-5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9S,10R)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,10-diol](/img/structure/B3029435.png)

![(R)-3-(allyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B3029437.png)

![3,4-Dihydroxy-5-[(2S)-1,4-dioxaspiro[4.5]decane-2-yl]furan-2(5H)-one](/img/structure/B3029438.png)

![12-Hydroxy-9,9,18,23,25-pentamethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacosane-5,14,19,24-tetrone](/img/structure/B3029442.png)

![2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B3029444.png)